Exendin (9-39)

Vue d'ensemble

Description

Exendin (9-39) is an inverse agonist of the murine glucagon-like peptide-1 receptor . It has implications for basal intracellular cyclic adenosine 3’, 5’-monophosphate levels and beta-cell glucose competence . Exendin (9-39) is a competitive inhibitor of Exendin-3 and Exendin-4 . On digestive smooth muscle, exendin (9-39) behaves as an antagonist for two members of the glucagon-receptor family, GLP-1 and glicentin .

Molecular Structure Analysis

Exendin-4, a 39-amino acid peptide hormone, folds through two distinct pathways . Pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .

Chemical Reactions Analysis

Exendin (9-39) blocks the stimulatory action of GLP-1 (7-36) amide and of exendin-4 on cAMP production in pancreatic acini . It also evaluated the formation of cAMP and glucose-stimulated insulin secretion (GSIS) by the conditionally immortalized murine βTC-Tet cells .

Physical And Chemical Properties Analysis

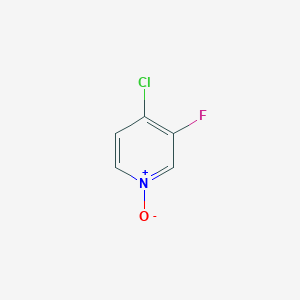

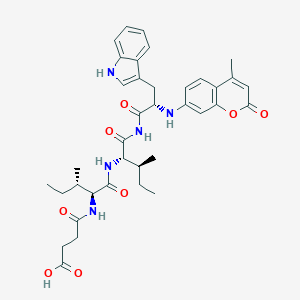

Exendin (9-39) has a molecular formula of C149H234N40O47S1 and a molecular weight of 3369.76 . It is soluble in water . The peptide is stored at -20°C .

Applications De Recherche Scientifique

Treatment of Postbariatric Hypoglycemia (PBH)

Avexitide has been studied for its efficacy in treating PBH, a complication of bariatric surgery characterized by overstimulation of the enteroinsular axis and hyperinsulinemic hypoglycemia. In a randomized, placebo-controlled crossover trial, Avexitide demonstrated significant improvements in glucose nadir and insulin peak during mixed-meal tolerance testing, reducing the rates of hypoglycemia without inducing clinically relevant hyperglycemia .

Congenital Hyperinsulinism in Neonates and Infants

In neonates and infants with Congenital Hyperinsulinism (HI), an ultra-rare, life-threatening disorder, Avexitide has shown promise as a first-in-class GLP-1 receptor antagonist. It targets the underlying physiology to prevent hyperinsulinism, thereby preventing fasting and protein-induced hypoglycemia .

FDA Breakthrough Therapy Designation

Avexitide has received FDA Breakthrough Therapy Designation for its potential in treating metabolic disorders, including congenital hyperinsulinism. This designation is based on data from three completed Phase 2 studies in neonates, children, and adolescents, highlighting its targeted therapeutic approach .

Mécanisme D'action

Target of Action

Avexitide primarily targets the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a crucial receptor involved in the regulation of insulin secretion . By interacting with this receptor, Avexitide can influence insulin secretion and thereby impact blood glucose levels .

Mode of Action

Avexitide acts as a GLP-1 antagonist . It competes with endogenous GLP-1 for the GLP-1 receptor, effectively counteracting the effects of excessive GLP-1 secretion . This interaction results in the normalization of postprandial insulin concentrations and a reduction in the occurrence of symptomatic hypoglycemia .

Biochemical Pathways

Avexitide’s interaction with the GLP-1 receptor influences the insulin secretion pathway . By acting as a GLP-1 antagonist, Avexitide reduces cAMP-mediated insulin release, preventing dysregulated insulin secretion . This action effectively prevents both fasting and protein-induced hypoglycemia .

Pharmacokinetics

It’s known that avexitide is administered subcutaneously . More research is needed to fully understand the pharmacokinetic profile of Avexitide.

Result of Action

Avexitide’s action results in significant metabolic changes at the molecular and cellular levels. It has been shown to effectively prevent postprandial hyperinsulinemia and hypoglycemia, and reduce neuroglycopenic symptoms in patients with Post-Bariatric Hypoglycemia (PBH) . These effects are achieved by normalizing insulin concentrations and reducing the occurrence of symptomatic hypoglycemia .

Action Environment

It’s worth noting that avexitide has been granted breakthrough therapy designation by the fda, as well as orphan drug designation by the fda for the treatment of hyperinsulinemic hypoglycemia and orphan drug designation by the ema for the treatment of non-insulinoma pancreatogenous hypoglycemia syndrome (niphs) . These designations suggest that Avexitide has shown promise in clinical trials and may offer substantial improvements over existing therapies for these conditions.

Safety and Hazards

Propriétés

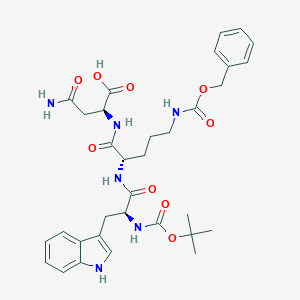

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158)/t78-,79-,80-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,119-,120-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVKKHALHSUMB-MVNVRWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H234N40O47S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158156 | |

| Record name | Exendin (9-39) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exendin (9-39) | |

CAS RN |

133514-43-9 | |

| Record name | Exendin (9-39) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Exendin (9-39) acts as a potent and specific antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) [, , , , , , , ]. By competitively binding to GLP-1R, it blocks the actions of endogenous GLP-1, a hormone released from the gut that typically stimulates insulin secretion and inhibits glucagon secretion [, , ]. This antagonism leads to several downstream effects, including:

- Reduced Insulin Secretion: Exendin (9-39) effectively diminishes glucose-stimulated insulin release from pancreatic β-cells [, , , ].

- Increased Glucagon Secretion: By blocking GLP-1's inhibitory effect on glucagon, Exendin (9-39) can lead to increased glucagon levels [, ].

- Modulation of Gastric Emptying: Exendin (9-39) has been shown to influence gastric emptying rates, but the direction of this effect (acceleration or delay) might depend on factors like dose and experimental model [, ].

ANone: While the provided abstracts do not contain detailed spectroscopic data, the following information can be derived:

- Molecular Formula: Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide []. The exact sequence is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser [].

ANone: The abstracts primarily focus on the biological activity and therapeutic potential of Exendin (9-39). Information regarding material compatibility and stability under various conditions (temperature, pH, solvents) is not discussed.

A: Exendin (9-39) is a peptide hormone antagonist and does not exhibit catalytic properties. It functions by binding to a receptor and blocking its activation, not by catalyzing chemical reactions [, ].

ANone: The provided research abstracts do not mention the use of computational chemistry, simulations, QSAR models, or related methods in the study of Exendin (9-39).

A: While specific SAR studies are not detailed in these abstracts, it is known that Exendin (9-39) is a truncated form of the GLP-1R agonist exendin-4, which itself is derived from the venom of the Gila monster []. The truncation is responsible for converting Exendin (9-39) into a GLP-1R antagonist []. This suggests that the N-terminal region of exendin-4 is crucial for receptor activation, while the truncated form (Exendin (9-39)) retains binding affinity but lacks the ability to activate the receptor, thus acting as an antagonist.

ANone: The provided abstracts do not contain information about specific SHE regulations pertaining to Exendin (9-39). As a peptide drug in development, it would be subject to standard regulatory guidelines and assessments for safety, environmental impact, and responsible handling.

ANone: Several abstracts highlight the efficacy of Exendin (9-39) in both in vitro and in vivo settings:

- In Vitro: Exendin (9-39) effectively inhibits GLP-1-induced insulin secretion in isolated pancreatic islets from various models, including wild-type mice, a mouse model of hyperinsulinism (Sur1-/- mice), and islets from an infant with congenital hyperinsulinism [].

- In Vivo:

- Animal models: Exendin (9-39) administration reduces postprandial insulin concentrations and ameliorates hypoglycemia in rodent models [, ].

- Clinical Studies: Preliminary clinical trials demonstrate that subcutaneous injection of Exendin (9-39) attenuates the insulinotropic effect of GLP-1 and prevents hypoglycemia in patients with post-bariatric hypoglycemia [, , ].

ANone: The provided abstracts do not mention specific mechanisms of resistance or cross-resistance to Exendin (9-39). As a peptide drug targeting the GLP-1R, potential resistance mechanisms could involve receptor mutations or downstream signaling alterations.

A: While specific historical milestones are not outlined, the research highlights the evolution of understanding regarding the role of GLP-1 in glucose homeostasis and the development of Exendin (9-39) as a tool to investigate and potentially treat conditions related to GLP-1 overactivity [, , ]. The identification of Exendin (9-39) as a GLP-1R antagonist provided a valuable research tool to dissect the physiological and pharmacological roles of GLP-1 [, ]. Furthermore, the promising results from early clinical trials suggest that Exendin (9-39) could potentially represent a first-in-class treatment for post-bariatric hypoglycemia [, , ], marking a significant milestone in addressing this challenging condition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)